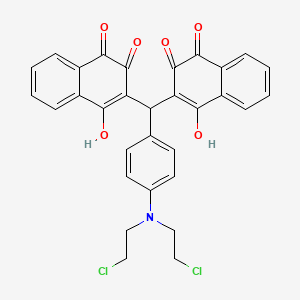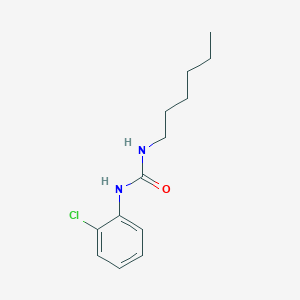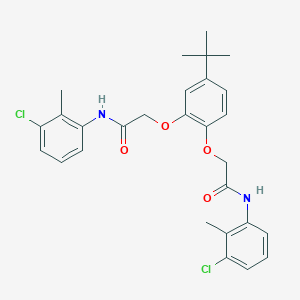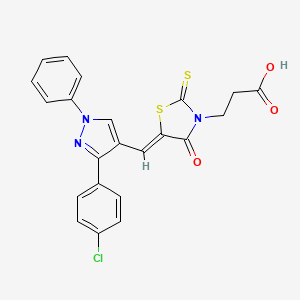
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is a synthetic organic compound characterized by the presence of chlorinated phenyl and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(4-chlorophenyl)-2-furylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-Chloropropanoyl)phenyl)acetamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-(2-Chlorophenyl)-N-(4-chlorophenyl)-2-furamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is unique due to its specific combination of chlorinated phenyl and furyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
853311-97-4 |
|---|---|
Molecular Formula |
C19H15Cl2NO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15Cl2NO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23) |
InChI Key |
BEZFXUJGNJFEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)
![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)



